Receptor Affinity and Potency of Icatibant vs. CP-0597 at Human B2 Receptors
Icatibant (HOE-140) demonstrates potent and consistent antagonism at the human B2 receptor, with an IC50 of 1.07 nM and a Ki of 0.798 nM [1]. This contrasts with other selective B2 antagonists like CP-0597, which, despite high binding affinity, exhibit a significant disconnect between binding and functional activity in human tissues, showing unexpectedly low functional potency in the human ileum assay [2]. This discrepancy limits the predictive utility of binding data alone for compounds like CP-0597.
| Evidence Dimension | Binding Affinity (IC50/Ki) and Functional Potency Correlation |
|---|---|
| Target Compound Data | IC50 = 1.07 nM; Ki = 0.798 nM (Icatibant) |
| Comparator Or Baseline | CP-0597 |
| Quantified Difference | Not quantified as a single value; Icatibant shows a strong correlation between binding and functional data, while CP-0597 shows a significant discrepancy (high binding affinity but unexpectedly low functional potency). |
| Conditions | Human B2 receptor binding assays and functional assay on human isolated ileum. |
Why This Matters
Procurement of Icatibant ensures a compound with a validated, predictable relationship between receptor engagement and downstream functional effect, a critical parameter for robust experimental design and data interpretation.
- [1] Adooq Bioscience. (n.d.). Icatibant (HOE-140) Product Datasheet. View Source
- [2] Burkard, M., Zuzack, J. S., Jones, S., Francis, M., Whalley, E. T., Stewart, J. M., & Gera, L. (1999). Comparative profile of novel potent bradykinin antagonists at human B1 and B2 receptors. Immunopharmacology, 42(1-3), 117–122. View Source
